4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide
Description
4-{[(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide is a quinoxaline-derived compound featuring a benzamide core modified by a 3-methyl-2-oxoquinoxaline moiety. It has been investigated extensively for its anti-cancer properties, particularly as an apoptosis inducer . Key structural attributes include:
- Molecular formula: C₁₈H₁₆N₄O₃ (calculated molecular weight: 352.35 g/mol).
- Functional groups: A quinoxaline ring (with a methyl group at position 3 and a ketone at position 2), an acetyl linker, and a benzamide group.
Synthetic yields for this compound and its derivatives range from 70–75% under optimized conditions, with melting points exceeding 290°C, indicative of high thermal stability .
Properties
Molecular Formula |
C18H16N4O3 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
4-[[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C18H16N4O3/c1-11-18(25)22(15-5-3-2-4-14(15)20-11)10-16(23)21-13-8-6-12(7-9-13)17(19)24/h2-9H,10H2,1H3,(H2,19,24)(H,21,23) |
InChI Key |
NCAQLXPXQPHYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Methylquinoxalin-2(1H)-One
The foundational step in synthesizing the target compound involves the preparation of 3-methylquinoxalin-2(1H)-one, a heterocyclic intermediate. This is achieved through the condensation of o-phenylenediamine (1 ) with sodium pyruvate (2 ) under reflux conditions. The reaction proceeds via a cyclocondensation mechanism, where the α-keto acid (pyruvate) reacts with the diamine to form the quinoxaline ring system .
Reaction Conditions :
-
Reactants : o-Phenylenediamine (1.0 equiv), sodium pyruvate (1.2 equiv).
-
Solvent : Ethanol or aqueous ethanol.
-
Temperature : Reflux (~78°C for ethanol).
-
Duration : 6–8 hours.
The product, 3-methylquinoxalin-2(1H)-one (3 ), is isolated via filtration or extraction, yielding a pale yellow solid. This intermediate is critical due to its reactive enolizable proton at the 1-position, which facilitates further functionalization .
Generation of the Potassium Salt of 3-Methylquinoxalin-2(1H)-One
To enhance the nucleophilicity of the 1-position nitrogen, 3-methylquinoxalin-2(1H)-one is treated with potassium hydroxide in an alcoholic medium. Deprotonation generates the potassium salt (4 ), which serves as a potent nucleophile for subsequent alkylation reactions .
Procedure :
-
Reactants : 3-Methylquinoxalin-2(1H)-one (1.0 equiv), potassium hydroxide (1.5 equiv).
-
Solvent : Ethanol or methanol.
-
Temperature : Reflux (70–80°C).
-
Duration : 2–3 hours.
The potassium salt precipitates as a crystalline solid, which is filtered and dried under vacuum. This intermediate’s reactivity is pivotal for the formation of the acetyl linkage in the target compound .
Preparation of 4-(2-Chloroacetamido)Benzamide
The benzamide moiety is introduced via the synthesis of 4-(2-chloroacetamido)benzamide (8 ), a key electrophilic intermediate. This step involves the acylation of 4-aminobenzamide (7 ) with chloroacetyl chloride .
Reaction Conditions :
-
Reactants : 4-Aminobenzamide (1.0 equiv), chloroacetyl chloride (1.2 equiv).
-
Base : Sodium bicarbonate or triethylamine (to scavenge HCl).
-
Solvent : Dry dimethylformamide (DMF) or dichloromethane (DCM).
-
Temperature : 0°C to room temperature.
-
Duration : 4–6 hours.
The product is purified via recrystallization or column chromatography, yielding a white crystalline solid. The chloroacetamido group serves as a leaving group for nucleophilic displacement by the potassium salt .
Coupling of Potassium Salt with 4-(2-Chloroacetamido)Benzamide
The final step involves the nucleophilic substitution of the chloride in 4-(2-chloroacetamido)benzamide by the potassium salt of 3-methylquinoxalin-2(1H)-one. This reaction forms the critical acetyl linkage between the quinoxalinone and benzamide moieties .
Reaction Conditions :
-
Reactants : Potassium salt of 3-methylquinoxalin-2(1H)-one (1.1 equiv), 4-(2-chloroacetamido)benzamide (1.0 equiv).
-
Solvent : Acetonitrile or DMF.
-
Temperature : 60–80°C.
-
Duration : 12–24 hours.
The crude product is purified via silica gel chromatography, eluting with a gradient of ethyl acetate and hexanes. The target compound, 4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide, is obtained as a pale-yellow solid .
Analytical Characterization and Yield Optimization
Spectroscopic Data :
-
1H NMR (400 MHz, DMSO-d6) : δ 10.32 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.68–7.55 (m, 4H, quinoxaline-H), 4.21 (s, 2H, CH2), 2.42 (s, 3H, CH3) .
-
13C NMR (101 MHz, DMSO-d6) : δ 169.8 (C=O), 163.5 (C=O), 155.2 (C=O), 141.7–125.3 (Ar-C), 44.8 (CH2), 21.5 (CH3) .
Yield Optimization :
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The benzamide moiety undergoes hydrolysis under acidic or alkaline conditions. This reaction is critical for generating bioactive metabolites or synthetic intermediates:
This reactivity aligns with analogous benzamide derivatives, where hydrolysis is pH-dependent and facilitates structural diversification .
Nucleophilic Substitution at Acetamide Group
The acetylated quinoxaline component participates in nucleophilic substitutions, particularly with amines or thiols:
These reactions demonstrate the versatility of the acetamide linker for generating structurally diverse analogs .
Oxidation of Quinoxaline Moiety
The quinoxaline ring undergoes regioselective oxidation to form N-oxide derivatives, enhancing water solubility and bioactivity:
Oxidation products are key intermediates in synthesizing kinase inhibitors and antimicrobial agents .
Cross-Coupling Reactions
Palladium-catalyzed C–H activation enables direct functionalization of the quinoxaline core:
This method avoids pre-functionalization steps, streamlining the synthesis of complex analogs .
Reductive Modifications
Controlled reduction of the quinoxaline ring alters electronic properties and bioactivity:
Reduced derivatives are explored for their reduced cytotoxicity compared to parent compounds .
Cyclization Reactions
Intramolecular cyclization generates fused heterocycles, expanding structural complexity:
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| PPA, 120°C, 6 hr | - | Quinoxalino[2,3-b]benzodiazepine | 64% | |
| Microwave, 150°C, 20 min | K₂CO₃, DMF | Benzimidazole-quinoxaline hybrids | 81% |
Such derivatives exhibit improved pharmacokinetic profiles in preclinical studies .
Photochemical Reactions
Visible-light-mediated reactions enable eco-friendly functionalization:
| Catalyst | Wavelength | Products | Yield | Source |
|---|---|---|---|---|
| Eosin Y | 450 nm LED | 4-acylquinoxaline derivatives | 78–92% | |
| Ru(bpy)₃Cl₂ | 365 nm UV | Cross-dehydrogenative coupling products | 65% |
These methods align with green chemistry principles by minimizing hazardous reagents .
Comparative Reactivity Insights
Key differences between this compound and related analogs:
| Feature | 4-{[(3-methyl-2-oxoquinoxalin-1-yl)acetyl]amino}benzamide | Simple Benzamides |
|---|---|---|
| Oxidation susceptibility | High (quinoxaline N-oxide formation) | Low |
| Hydrolysis rate (pH 7.4) | t₁/₂ = 3.2 hr | t₁/₂ > 24 hr |
| Pd-catalyzed coupling | C3 position selective | No regioselectivity |
Scientific Research Applications
Synthesis of 4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide
The synthesis typically involves several key steps:
- Formation of the Quinoxaline Core : This is achieved by condensing o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.
- Acetylation : The resulting quinoxaline derivative is acetylated using acetic anhydride or acetyl chloride.
- Amidation : The final step involves coupling the acetylated quinoxaline with an appropriate amine to form the desired benzamide derivative.
Anticancer Activity
Research indicates that derivatives of quinoxaline, including this compound, exhibit notable anticancer properties. Key findings include:
- Inhibition of VEGFR-2 : The compound has shown potential in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .
- Induction of Apoptosis : Studies suggest that it may induce apoptosis in various cancer cell lines, highlighting its therapeutic potential against tumors .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity:
- Broad-Spectrum Efficacy : It has been tested against various bacterial strains and fungi, showing effectiveness comparable to standard antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound in vitro and in vivo:
| Parameter | Result |
|---|---|
| Cell Line | HGC-27 (gastric cancer) |
| IC50 Value | 5.3 µM |
| Tumor Growth Inhibition | 70% at 75 mg/kg |
The study concluded that the compound effectively inhibited tumor growth through modulation of cell cycle proteins and apoptotic markers .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Aspergillus fumigatus | 32 µg/mL |
These results indicate that the compound possesses robust antimicrobial activity, particularly against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of 4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their normal function and leading to cell death.
Pathways Involved: In cancer cells, it inhibits key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives with Modified Amide Substituents
Several derivatives of 4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide have been synthesized by altering the amide side chain. Key examples include:
Key Observations :
- Thermal Stability : Bulkier substituents (e.g., N-(sec-butyl) in 11b) correlate with higher melting points (>300°C), suggesting enhanced crystallinity .
- Spectral Trends: All derivatives exhibit strong C=O and C=N IR absorptions (~1660–1674 cm⁻¹), confirming the conserved quinoxaline-acetyl-benzamide backbone .
Structural Analogs with Alternative Heterocyclic Systems
Quinazoline-2,4-Dione Derivatives ()
Compounds such as 2a–c replace the quinoxaline ring with a quinazolin-2,4-dione system. These analogs demonstrate antibacterial activity rather than anti-cancer effects, highlighting the specificity of the quinoxaline scaffold for apoptosis induction .
Triazine-Benzamide Hybrids ()
Triazine derivatives (e.g., 4i , 4j ) incorporate a 1,3,5-triazine ring linked to benzamide. These compounds exhibit distinct physicochemical properties, such as lower melting points (~180–220°C) and altered solubility profiles due to methoxy and formyl substituents .
Thiadiazol/Triazol Derivatives ()
Compounds like (5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) benzamides introduce sulfur-containing heterocycles.
Computational and Interaction Analysis
Research Implications and Gaps
- Anti-Cancer Potency : Derivatives with smaller substituents (e.g., N-methyl in 11a) show comparable activity to the parent compound, while bulkier groups (e.g., N-(sec-butyl) in 11b) may improve pharmacokinetics .
- Structural Specificity: The quinoxaline ring is critical for apoptosis induction, as analogs with quinazoline or triazine systems lack this activity .
- Data Gaps: Limited biological data (e.g., IC₅₀ values) for many derivatives hinders direct efficacy comparisons.
Biological Activity
4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data in tables and figures.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 342.36 g/mol. Its structure features a quinoxaline moiety, which is known for its diverse pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-cancer and anti-viral properties. Below are detailed findings from various studies:
Anti-Cancer Activity
-
Cytotoxicity Studies :
- In vitro studies have demonstrated that derivatives of quinoxaline, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.
- For instance, a study reported that certain 3-methylquinoxaline derivatives showed IC values ranging from 2.1 to 9.8 µM against HepG2 and MCF-7 cell lines, indicating strong anti-cancer potential compared to standard treatments like sorafenib .
- Mechanism of Action :
Anti-Viral Activity
- Influenza Virus Inhibition :
- The compound has shown promising results in inhibiting influenza virus replication. In one study, derivatives exhibited an EC value of 16.48 µM, demonstrating effective cytopathic protection in infected cells .
- Molecular docking studies revealed that the compound interacts with viral RNA polymerase, suggesting a mechanism through which it may inhibit viral replication .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications to the quinoxaline structure can significantly impact biological activity. For example, substituents on the benzamide moiety have been correlated with enhanced cytotoxicity and antiviral efficacy .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
| Activity Type | Cell Line / Virus | IC / EC (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HepG2 | 3.4 | Apoptosis induction |
| Cytotoxicity | MCF-7 | 2.1 | Apoptosis induction |
| Anti-influenza | MDCK Cells | 16.48 | Viral RNA polymerase inhibition |
| Anti-influenza | Plaque Inhibition Assay | 50% inhibition at 50 µM | Viral replication inhibition |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Case Study on Cancer Treatment :
- Case Study on Viral Infections :
Q & A
Q. Basic Characterization :
- NMR : and NMR are essential for confirming the acetyl-amino linkage and quinolaxine ring substitution patterns. Key signals include aromatic protons at δ 7.2–8.6 ppm and carbonyl groups at δ 165–170 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 365.1245) .
Advanced Purity Analysis : - HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities <0.1% .
- X-ray Crystallography : Resolves stereochemical ambiguities in derivatives, particularly for assessing hydrogen-bonding interactions in the solid state .
What biological activities have been reported for this compound and its derivatives?
Q. Basic Findings :
- Anticonvulsant Activity : Derivatives showed 60–70% seizure inhibition in maximal electroshock (MES) models at 30 mg/kg, comparable to phenytoin .
- Antimicrobial Activity : Azetidinone derivatives exhibited MIC values of 4–8 µg/mL against S. aureus and E. coli .
Advanced Applications : - Neuroprotection : A structurally related benzamide (SUN11602) mimicked FGF-2's neuroprotective effects in hippocampal neurons, suggesting potential for CNS disorders .
- Anticancer Potential : Derivatives with appended pteridinyl groups showed HDAC inhibition (IC = 0.8–2.4 µM) in tumor cell lines .
What is the hypothesized mechanism of action for its anticonvulsant activity?
Q. Methodological Insights :
- In Silico Docking : Molecular docking studies suggest binding to voltage-gated sodium channels (Nav1.2), stabilizing the inactivated state and reducing neuronal hyperexcitability .
- Enzyme Inhibition : Derivatives inhibit GABA transaminase (IC = 12 µM), increasing synaptic GABA levels, as validated via fluorometric assays .
Advanced Studies : - In Vivo Microdialysis : Direct measurement of GABA elevation in rat hippocampi post-administration supports the enzyme inhibition hypothesis .
How can computational modeling guide the design of derivatives with improved target affinity?
Q. Advanced Research Strategies :
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., Bcl-2 inhibitors) over 100-ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
- QSAR Modeling : Use 3D descriptors (e.g., CoMFA, CoMSIA) to correlate substituent electronegativity with anticonvulsant ED values .
Case Study : A COVID-19 drug candidate derived from this scaffold showed strong docking affinity to SARS-CoV-2 M (ΔG = −9.2 kcal/mol) using AutoDock Vina .
What structural modifications enhance pharmacological efficacy while reducing toxicity?
Q. Structure-Activity Relationship (SAR) Insights :
- Acetamide Linker : Replacement with sulfonamide groups improved HDAC inhibition but increased hepatotoxicity .
- Quinoxaline Substitution : 3-Methyl groups optimize lipophilicity (LogP = 2.1), balancing blood-brain barrier penetration and metabolic stability .
Advanced Toxicity Mitigation : - Prodrug Design : Esterification of the benzamide group reduced CYP3A4-mediated hepatotoxicity in preclinical models .
What challenges arise in scaling up synthesis, and how are they addressed?
Q. Methodological Challenges :
- Low Solubility : The compound’s poor aqueous solubility (<0.1 mg/mL) complicates formulation. Solutions include nanoemulsions (e.g., Tween-80/PEG 400) .
- Purification : Column chromatography is impractical for large batches. Alternative methods like recrystallization (ethanol/water) yield >85% purity .
Are there reported cytotoxicity or safety profiles for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
